N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline
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Overview
Description
®-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a phenyl group, and multiple chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenyl group, and the establishment of the chiral centers. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions.
Establishment of Chiral Centers: This can be accomplished through asymmetric synthesis techniques, such as using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed efficiently on a larger scale.
Purification Processes: Implementing methods such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the consistency and purity of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
®-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. It can also serve as a chiral ligand in asymmetric synthesis.
Biology
In biology, this compound may be used in the study of enzyme-substrate interactions due to its chiral nature. It can also be used in the development of biochemical assays.
Medicine
In medicine, ®-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic acid may have potential therapeutic applications. It can be investigated for its pharmacological properties and potential as a drug candidate.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by acting as an agonist or antagonist.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(®-2-((®-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic acid
- ®-1-(®-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic acid
- (S)-1-((S)-2-((®-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic acid
Uniqueness
®-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration, which influences its chemical reactivity and biological activity. The presence of multiple chiral centers and the specific arrangement of functional groups make it distinct from other similar compounds.
Properties
CAS No. |
649756-01-4 |
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Molecular Formula |
C20H28N2O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2R)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17+/m0/s1 |
InChI Key |
GBXSMTUPTTWBMN-BHYGNILZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@@H]2C(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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